3-Hydroxybutyric acid, also known as β-hydroxybutyric acid or 3HB, is a chiral organic compound with the formula CH3CH(OH)CH2COOH. [] It exists as two enantiomers: (R)-3-hydroxybutyric acid and (S)-3-hydroxybutyric acid. [] 3HB is a ketone body, playing a vital role in energy metabolism, particularly during periods of low glucose availability. [, , , , ] It serves as an alternative energy source for various organs and tissues, including the brain, heart, and muscles. [, ] In scientific research, 3HB has garnered significant attention due to its diverse biological activities and potential applications in various fields. [, , , , , , , , , , , ]
Several microorganisms, including bacteria and yeasts, naturally produce 3HB as a product of their metabolism. [, , , , , , ] This microbial synthesis typically involves the accumulation of poly(3-hydroxybutyric acid) (PHB), a biodegradable polymer, within the microbial cells. [, , , , , , ] Subsequent depolymerization of PHB, either in vivo or in vitro, yields 3HB. []
3-Hydroxybutyric acid, also known as 3-hydroxybutanoic acid, is a four-carbon short-chain fatty acid that plays a significant role in various biological processes. It is primarily recognized as a building block for poly(3-hydroxybutyric acid), a biodegradable polymer produced by certain bacteria. This compound is of considerable interest in biochemistry and materials science due to its potential applications in bioplastics and pharmaceuticals.
3-Hydroxybutyric acid can be synthesized through various biological and chemical processes. It is predominantly produced by microorganisms such as Cupriavidus necator and Arxula adeninivorans, which utilize acetyl-CoA as a precursor in the biosynthesis pathway. Additionally, it can be derived from the enzymatic hydrolysis of poly(3-hydroxybutyric acid) or through chemical synthesis involving different organic solvents and catalysts .
In terms of classification, 3-hydroxybutyric acid is categorized as an organic compound and falls under the class of hydroxy acids. It is also classified as a carboxylic acid due to the presence of a carboxyl group (-COOH) in its molecular structure.
The synthesis of 3-hydroxybutyric acid can be achieved through both biological and chemical methods.
The enzymatic synthesis typically requires controlled conditions such as pH and temperature to optimize enzyme activity. For instance, using serine esterase with metal salts like magnesium or zinc enhances the reaction efficiency during hydrolysis . In microbial processes, factors such as nutrient availability and fermentation conditions significantly influence yield and purity.
The molecular structure of 3-hydroxybutyric acid consists of a four-carbon chain with a hydroxyl group (-OH) attached to the second carbon atom and a carboxyl group at one end. Its structural formula can be represented as follows:
The compound exhibits chirality, with (R)-3-hydroxybutyric acid being the biologically active form.
3-Hydroxybutyric acid participates in various chemical reactions:
The esterification reaction typically requires an acidic catalyst and proceeds under reflux conditions. The decarboxylation reaction may require heating or specific catalysts to facilitate the removal of carbon dioxide.
In biological systems, 3-hydroxybutyric acid serves as an energy source and metabolic intermediate. It is involved in the metabolism of fatty acids and carbohydrates, providing energy during periods of fasting or low carbohydrate intake.
Research indicates that during periods of low glucose availability, 3-hydroxybutyric acid can be produced from fatty acids through beta-oxidation pathways, serving as an alternative energy substrate for tissues such as the brain .
Relevant data indicate that 3-hydroxybutyric acid has a high boiling point relative to its molecular weight, suggesting strong intermolecular hydrogen bonding due to its hydroxyl group.
Halomonas spp. are halophilic bacteria renowned for high-yield R-3-hydroxybutyric acid (R-3HB) production. Halomonas sp. KM-1 achieves 40.3 g/L R-3HB from glucose under nitrate-fed conditions, leveraging native β-ketothiolase (phaA) and NADPH-dependent acetoacetyl-CoA reductase (phaB) [1] [8]. The halophilic metabolism minimizes contamination risks but requires high-salt media, complicating bioreactor operations.
In Escherichia coli, recombinant systems bypass polymer synthesis by channeling acetyl-CoA directly to R-3HB. Strains expressing phaA and phaB from Cupriavidus necator with thioesterase (tesB) yield 12 g/L R-3HB from glucose [3] [10]. Co-expression of ccr (crotonyl-CoA carboxylase/reductase) and emd (ethylmalonyl-CoA decarboxylase) optimizes butyryl-CoA formation, enhancing flux to R-3HB [6]. E. coli FP06 utilizes syngas-derived acetate as a carbon source, achieving 1.02 g/L R-3HB with a yield of 0.26 g/g acetate [1]. Glutamate supplementation replaces ammonium to conserve NADPH, boosting specific productivity to 0.12 g/g/h [10].
Table 1: Key Microbial Systems for R-3HB Production
Host Organism | Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g) | Reference |
---|---|---|---|---|---|
Halomonas sp. KM-1 | Native phaA, phaB | Glucose | 40.3 | 0.27 | [1] |
E. coli BW25113 | phaA, phaB, tesB | Glucose | 12.0 | 0.32 | [3] |
E. coli FP06 | phaA, phaB, pct | Acetate | 1.02 | 0.26 | [1] |
E. coli Q5081 | glf, zwf, phaB overexpression | Glucose | 75.7 | 0.34 | [2] |
S-3-hydroxybutyric acid (S-3HB) synthesis employs an inverted β-oxidation pathway for enantioselective production. E. coli engineered with had (3-hydroxyacyl-CoA dehydrogenase), crt (enoyl-CoA hydratase), and phaJ ((R)-specific hydratase) converts acetyl-CoA to S-3HB-CoA [6]. Saccharomyces cerevisiae utilizes ethanol via cytosolic acetyl-CoA, expressing ERG10 (acetyltransferase), hbd (NADH-dependent reductase from Clostridium acetobutylicum), and tesB (thioesterase) to produce 12.0 g/L S-3HB [7] [9]. Ethanol feeding sustains acetyl-CoA pools without competing with TCA cycle demands, doubling productivity compared to glucose [9].
Native PHB producers like Azohydromonas australica degrade intracellular granules via PHB depolymerases (PhaZs). PhaZa1 hydrolyzes ester bonds in crystalline PHB, releasing R-3HB monomers under nutrient limitation [1] [8]. Halomonas boliviensis uses intracellular depolymerization during carbon starvation, yielding R-3HB without exogenous enzymes. However, process complexity arises from the required shift from growth to depolymerization conditions [8].
Recombinant E. coli expressing phaZ from Ralstonia eutropha directly secretes R-3HB from PHB. Strains co-expressing PHB synthase (phaC) and depolymerase achieve 70 mM R-3HB under aerobic conditions [1] [7]. Arxula adeninivorans secretes R-3HB via endogenous thioesterases when engineered with phaA and phaB, reaching 4.84 g/L without physical extraction [8]. This bypasses costly polymer extraction steps but requires precise control of depolymerase expression timing.
Table 2: Enzymatic Depolymerization Systems for R-3HB Release
Host System | Depolymerase Source | Polymer Substrate | R-3HB Titer (g/L) | Key Limitation | |
---|---|---|---|---|---|
Ralstonia eutropha BDH1- | Native PhaZ1 | Endogenous PHB | 3.6 (70 mM) | Anaerobic conditions required | [1] |
E. coli JM109 | R. eutropha PhaZ | Endogenous PHB | 4.1 | Low depolymerase activity | [7] |
Arxula adeninivorans | Endogenous thioesterases | Recombinant PHB | 4.84 | Low production rate (0.043 g/L/h) | [8] |
Acetyl-CoA is the central precursor for 3HB synthesis. E. coli Q5081 employs a three-pronged strategy:
Knockouts of acetate-forming genes (ackA-pta) in E. coli reduce carbon loss, improving R-3HB yield by 40% [1] [9]. Disrupting adhE (alcohol dehydrogenase) prevents ethanol formation in S. cerevisiae, redirecting acetyl-CoA to S-3HB [9]. E. coli PPA652ara, with deleted glucose transporter (ptsG), simultaneously consumes glucose, xylose, and arabinose, achieving 1.87 g/L R-3HB from lignocellulosic sugars [5]. Nitrogen limitation during fed-batch cultivation further increases yield to 0.53 g/g cell dry weight [10].
Table 3: Metabolic Engineering Strategies for Enhanced 3HB Production
Engineering Strategy | Host Organism | Target Modification | Outcome | Reference |
---|---|---|---|---|
Acetate pathway knockout | E. coli | ΔackA-pta | 40% yield increase | [1] |
NADPH regeneration | E. coli | zwf overexpression | 1.0 g/L R-3HB (nitrogen depletion) | [10] |
Pentose co-utilization | E. coli PPA652ara | ΔptsG | 1.87 g/L R-3HB from mixed sugars | [5] |
Ethanol assimilation | S. cerevisiae | ADH2, ALD6 overexpression | 12.0 g/L S-3HB | [9] |
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